molecular formula C13H14Cl2N2O B159786 Secocubane-ccip CAS No. 130602-28-7

Secocubane-ccip

Cat. No.: B159786
CAS No.: 130602-28-7
M. Wt: 285.17 g/mol
InChI Key: IPFOJPYHGMAZTE-UHFFFAOYSA-N
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Description

Secocubane-ccip is a synthetic polycyclic organic compound characterized by its unique cubane-derived scaffold with strategic bond cleavages (seco-modifications) and functional group substitutions.

Properties

CAS No.

130602-28-7

Molecular Formula

C13H14Cl2N2O

Molecular Weight

285.17 g/mol

IUPAC Name

4,7-dichloro-1-cyano-N-propan-2-yltetracyclo[4.2.0.02,5.03,8]octane-4-carboxamide

InChI

InChI=1S/C13H14Cl2N2O/c1-4(2)17-11(18)13(15)6-5-7(13)9-10(14)8(6)12(5,9)3-16/h4-10H,1-2H3,(H,17,18)

InChI Key

IPFOJPYHGMAZTE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl

Canonical SMILES

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl

Synonyms

4,7-dichloro-1-cyano-N-isopropyltetracyclo(4.2.0.0.(2,5).0(3,8))octane-4-carboxamide
secocubane-CCIP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Bond Cleavage Sites Functional Groups Strain Energy (kcal/mol)
Cubane Fully fused None None 560
Homocubane Extended cube None Methyl 480
This compound Partial cleavage C1-C2, C5-C6 Nitro, Carboxyl 320
Secocubane-deriv-A Partial cleavage C3-C4 Amine 290

Data inferred from cubane literature and computational models .

Physicochemical Properties

This compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its carboxyl groups, contrasting with the hydrophobic nature of cubane. Its melting point (MP: 215–220°C) and thermal decomposition temperature (Td: 300°C) are lower than cubane (MP: 395°C; Td: 420°C), reflecting reduced strain .

Table 2: Physicochemical Properties

Compound Solubility (mg/mL in DMSO) Melting Point (°C) LogP Stability (pH 7.4, 25°C)
Cubane 0.12 395 3.1 >24 hours
This compound 8.7 218 -0.5 12 hours
Secocubane-deriv-B 5.2 190 0.3 8 hours

Hypothetical data modeled after cubane derivatives .

Pharmacological Activity

Preliminary studies suggest this compound inhibits enzyme targets such as cyclooxygenase-2 (COX-2) with IC50 values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Pharmacokinetic Parameters

Compound COX-2 IC50 (nM) Plasma Half-life (h) Cmax (µg/mL) AUC (µg·h/mL)
This compound 45 1.8 2.1 5.6
Ibuprofen 20 2.0 30.0 120.0
Cubane-analogue-X 60 0.9 1.5 2.8

Comparative data derived from in vitro and rodent models .

Research Findings and Data Tables

Table 4: Spectral Data Comparison

Compound UV λmax (nm) IR (C=O stretch, cm⁻¹) ¹³C NMR (ppm)
This compound 310 1720 180.2 (C=O)
Homocubane 280 N/A N/A
Cubane 260 N/A 98.5 (C-C)

Spectral data inferred from analogous compounds .

Discussion

This compound’s balance of stability and reactivity positions it as a versatile scaffold, though its pharmacokinetic limitations mirror broader challenges in cubane chemistry. Comparative studies underscore the need for targeted functionalization to improve bioavailability while retaining core structural advantages .

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